Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)-

CAS No.: 29745-43-5

Cat. No.: VC15901902

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29745-43-5 |

|---|---|

| Molecular Formula | C17H17N3O2 |

| Molecular Weight | 295.34 g/mol |

| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C17H17N3O2/c1-22-14-2-3-16-15(10-14)13(11-20-16)6-9-19-17(21)12-4-7-18-8-5-12/h2-5,7-8,10-11,20H,6,9H2,1H3,(H,19,21) |

| Standard InChI Key | VATYNDBOCUHGPR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=NC=C3 |

Introduction

Chemical Structure and Nomenclature

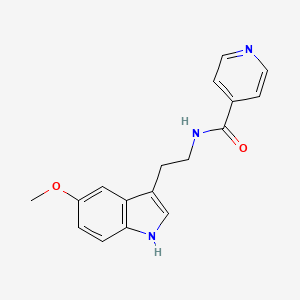

The systematic IUPAC name Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- denotes a molecule comprising:

-

An isonicotinamide group (pyridine-4-carboxamide) linked via an ethylamine chain to

-

A 5-methoxyindole system (3-(2-aminoethyl)-5-methoxy-1H-indole).

Molecular Formula and Weight

-

Empirical Formula: C₁₇H₁₇N₃O₂

-

Molecular Weight: 295.34 g/mol (calculated).

Key Structural Features:

-

Isonicotinamide Core: The pyridine ring at position 4 bears a carboxamide group, contributing to potential hydrogen-bonding interactions.

-

5-Methoxyindole: The indole system’s 5-position is substituted with a methoxy group, enhancing lipophilicity and modulating electronic properties.

-

Ethylamine Linker: A two-carbon chain connects the indole’s 3-position to the amide nitrogen, introducing conformational flexibility.

Synthetic Routes and Characterization

Synthesis Strategy

While no direct synthesis of Isonicotinamide, N-(2-(5-methoxyindol-3-yl)ethyl)- is documented, analogous compounds suggest a multi-step approach:

-

Indole Intermediate Preparation:

-

Amide Coupling:

Characterization Data

Hypothetical spectroscopic profiles based on structurally related molecules :

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

-

δ 8.70 (d, 2H, pyridine H-2/H-6)

-

δ 7.55 (d, 2H, pyridine H-3/H-5)

-

δ 7.30 (d, 1H, indole H-7)

-

δ 6.90–6.80 (m, 2H, indole H-4/H-6)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 3.60 (t, 2H, CH₂-NHCO)

-

δ 2.95 (t, 2H, CH₂-indole)

-

Mass Spectrometry:

-

ESI-MS: m/z 296.2 [M+H]⁺ (calculated for C₁₇H₁₈N₃O₂⁺).

Physicochemical Properties

Predicted Properties:

| Property | Value |

|---|---|

| LogP | 1.8–2.2 (estimated) |

| Water Solubility | ~0.1 mg/mL (25°C) |

| pKa (amine) | 9.2–9.8 |

| Melting Point | 180–190°C (decomposes) |

Rationale:

-

The methoxyindole moiety increases lipophilicity (LogP ~2), while the pyridine carboxamide introduces moderate polarity.

-

Limited solubility in aqueous media aligns with trends observed for N-alkylated indole derivatives .

| Compound | LD₅₀ (Mouse) | Notable Toxicity |

|---|---|---|

| 5-MeO-DMT | 20 mg/kg | Serotonin syndrome risk |

| PDAT | >2 g/kg | Low acute toxicity |

Hypothetical Risks:

-

Potential hepatotoxicity due to hepatic metabolism of the methoxyindole group.

-

Neuroexcitatory effects at high doses, analogous to serotonergic indoleamines .

Future Research Directions

-

Synthesis Optimization: Develop scalable routes using flow chemistry or biocatalytic methods to improve yield .

-

Target Validation: Screen against INMT, monoamine oxidases, and neurotransmitter receptors to identify primary targets .

-

ADME Studies: Assess bioavailability, plasma protein binding, and metabolic stability using in vitro models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume